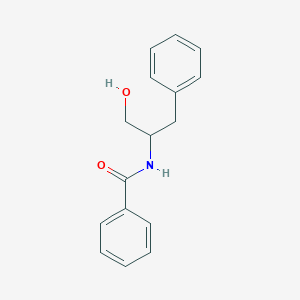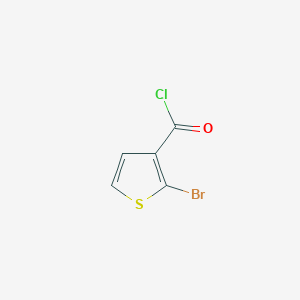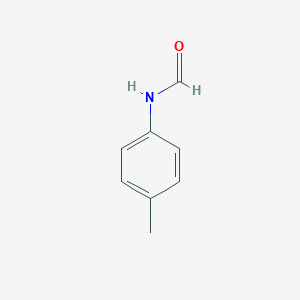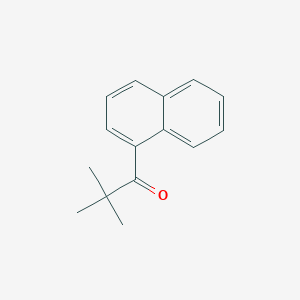
1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-, also known as α-naphthylacetone (α-NA), is a chemical compound that has been used in various scientific research studies. α-NA is a ketone that is derived from naphthalene and is commonly used as a precursor in the synthesis of other organic compounds.
Mechanism of Action
The exact mechanism of action of α-NA is not fully understood, but it is believed to act as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH). ALDH is an enzyme that is involved in the metabolism of alcohol, and inhibition of this enzyme can lead to increased levels of acetaldehyde, which can cause a variety of physiological effects.
Biochemical and Physiological Effects:
α-NA has been shown to have a variety of biochemical and physiological effects, including the inhibition of ALDH, the induction of apoptosis (programmed cell death), and the inhibition of DNA synthesis. In addition, α-NA has been shown to have anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the major advantages of using α-NA in lab experiments is its ability to inhibit ALDH, which can be useful in studying the effects of alcohol metabolism. However, one of the major limitations of using α-NA is its potential toxicity, as it has been shown to cause liver damage in some animal studies.
Future Directions
There are many potential future directions for research on α-NA, including studies on its potential use as an anticancer agent, studies on its effects on alcohol metabolism, and studies on its potential toxicity. In addition, further research is needed to fully understand the mechanism of action of α-NA and its effects on various biological systems.
Synthesis Methods
α-NA can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction, the Darzens reaction, and the Perkin reaction. The most commonly used method for synthesizing α-NA is the Friedel-Crafts acylation reaction, which involves the reaction of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of α-NA as the major product.
Scientific Research Applications
α-NA has been used in a variety of scientific research studies, including studies on the synthesis of other organic compounds, as well as studies on the biochemical and physiological effects of α-NA itself. One of the most common uses of α-NA is as a precursor in the synthesis of other organic compounds, such as 2,2-dimethyl-1,3-dioxolane-4-methanol, which is used in the synthesis of the antimalarial drug artemisinin.
Properties
| 25540-73-2 | |
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C15H16O/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI Key |
AKEIBGQQTJYSAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)



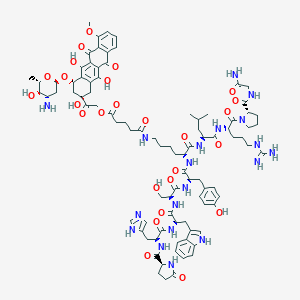

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)

